molecular formula C6H12N2O B13114374 5-Methoxy-2,3-diazabicyclo[2.2.1]heptane

5-Methoxy-2,3-diazabicyclo[2.2.1]heptane

Cat. No.: B13114374
M. Wt: 128.17 g/mol
InChI Key: ZVLWLUVBLFKTQH-UHFFFAOYSA-N
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Description

5-Methoxy-2,3-diazabicyclo[2.2.1]heptane is a synthetically versatile bridged diazabicycloheptane derivative valued in medicinal chemistry for its potential as a privileged structure in drug discovery. The diazabicyclo[2.2.1]heptane scaffold is recognized as a key component in the synthesis of biologically active compounds . This specific structure, featuring a methoxy substituent, serves as a critical building block for researching and developing novel therapeutic agents. Researchers utilize this and related diazabicycloheptane cores in various applications, including as potent agonists for nicotinic acetylcholine receptors, which are targets for treating central nervous system disorders , and as integral parts of complex molecules evaluated for conditions like diabetic nephropathy . The rigid bicyclic framework provides a three-dimensional structure that can enhance selectivity and binding affinity to biological targets. This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

5-methoxy-2,3-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C6H12N2O/c1-9-6-3-4-2-5(6)8-7-4/h4-8H,2-3H2,1H3

InChI Key

ZVLWLUVBLFKTQH-UHFFFAOYSA-N

Canonical SMILES

COC1CC2CC1NN2

Origin of Product

United States

Elucidating Complex Reaction Mechanisms and Reactivity of the 2,3 Diazabicyclo 2.2.1 Heptane System

Mechanistic Investigations of Thermal Deazetization (Denitrogenation) of 2,3-Diazabicyclo[2.2.1]hept-2-ene Derivatives

The thermal decomposition of these bicyclic azoalkanes provides a clean route to cyclopentane-1,3-diyl biradicals, allowing for the study of their intrinsic reactivity and cyclization dynamics.

A central topic in the study of 2,3-diazabicyclo[2.2.1]hept-2-ene (DBH) thermolysis has been the debate over the precise nature of the carbon-nitrogen (C-N) bond cleavage. The mechanism can be broadly categorized as either a concerted process, where both C-N bonds break simultaneously, or a stepwise process, involving the initial cleavage of one C-N bond to form a diazenyl biradical intermediate, which then loses N₂.

Early experimental work was often interpreted in terms of a stepwise mechanism. aip.org However, more recent high-level theoretical studies, specifically those using complete active space perturbation theory (CASPT2), have indicated that for the unsubstituted parent compound, the transition structure for the rate-limiting step corresponds to a synchronous, or concerted, C-N cleavage. These calculations suggest the activation enthalpy for a stepwise C-N bond scission is significantly higher, by at least 7 kcal/mol, than the concerted pathway.

Conversely, the mechanism can be influenced by substituents on the bicyclic frame. researchgate.net For instance, studies on 7,7-dimethoxy derivatives suggest that the rate-determining step involves a stepwise C-N bond cleavage. researchgate.net It has been proposed that for systems lacking strongly directing substituents, the concerted two-bond cleavage pathway holds a small enthalpic advantage, while the stepwise one-bond mechanism is favored entropically. As a result, at the high temperatures (400-500 K) where decomposition occurs, both mechanisms may operate concurrently.

Regardless of the specific C-N cleavage pathway, the thermal decomposition of DBH derivatives proceeds through the formation of a key intermediate: the cyclopentane-1,3-diyl biradical. The existence of this 1,3-diradical was first supported by kinetic evidence from the thermal decomposition of related 1-pyrazolines. beilstein-archives.orgchemrxiv.org

Subsequent research has focused on the structure and dynamics of this biradical. In the case of the decomposition of 5-methoxy-substituted DBH, the stereochemical outcomes led to the proposal of pyramidal, and therefore chiral, biradical intermediates. aip.org It was suggested that a "recoil effect" from the expulsion of the nitrogen molecule could lead to the formation of these non-planar intermediates. These pyramidal biradicals can exist as interconverting epimers, and the final product distribution depends on the relative rates of this interconversion versus the rate of ring closure to form the bicyclo[2.1.0]pentane product. aip.org The ground state of the cyclopentane-1,3-diyl diradical is believed to be a triplet state, as inferred from CIDNP experiments and the temperature independence of ESR signals at very low temperatures, which suggests a tunneling process for its decay. researchgate.net

One of the most intriguing aspects of the thermal deazetization of DBH derivatives is the observed stereochemistry of the resulting bicyclo[2.1.0]pentane product. A remarkable preference for a "double inversion" of stereochemistry at the two bridgehead carbons is often observed. For example, the thermolysis of exo,exo-5,6-dideuterio-2,3-diazabicyclo[2.2.1]hept-2-ene yields bicyclo[2.1.0]pentane with the two deuterium (B1214612) atoms predominantly in the endo,endo configuration.

This phenomenon has been explained by mechanisms that account for the dynamics of the intermediate biradical. The initial proposal involved a concerted elimination with simultaneous back-lobe overlap of the carbon-centered orbitals. aip.org A later explanation, advanced by Allred and Smith in their work with 5-methoxy derivatives, invoked the interconversion of pyramidal diradical intermediates. aip.org According to this model, the initially formed biradical largely retains the geometry of the starting azoalkane. This intermediate can then either close to the retained product or interconvert to its epimer, which then closes to the inverted product. The predominance of the inverted product implies that the rate of this epimerization is competitive with or faster than the rate of ring closure of the initially formed radical.

The study by Allred and Smith on the thermal decomposition of exo- and endo-5-methoxy-2,3-diazabicyclo[2.2.1]hept-2-ene provided critical insights into the reaction mechanism. aip.orgbeilstein-archives.org The presence of the methoxy (B1213986) group allowed for a clear distinction between the stereochemical courses of the reaction for two different starting diastereomers.

The thermolysis of the exo-methoxy isomer was found to be significantly faster than that of the endo-methoxy isomer. Both isomers yielded a mixture of exo- and endo-5-methoxybicyclo[2.1.0]pentane, but in different ratios. Crucially, both reactions showed a strong preference for the formation of the product with an inverted configuration at the C-5 carbon.

For the exo-azoalkane, the major product was the endo-bicyclopentane (inversion), and for the endo-azoalkane, the major product was the exo-bicyclopentane (inversion). This high degree of inversion was rationalized by the formation of rapidly equilibrating pyramidal biradical intermediates. aip.org The product distribution is thus determined by the conformational preferences and relative cyclization rates of these interconverting biradicals.

Starting CompoundRelative Rate of ThermolysisProduct DistributionPredominant Stereochemical Outcome
exo-5-Methoxy-2,3-diazabicyclo[2.2.1]hept-2-ene~13.796% endo-5-methoxybicyclo[2.1.0]pentane, 4% exo-productInversion
endo-5-Methoxy-2,3-diazabicyclo[2.2.1]hept-2-ene1.075% exo-5-methoxybicyclo[2.1.0]pentane, 25% endo-productInversion

Photochemical Denitrogenation Mechanisms

Initiating the denitrogenation reaction with light opens up different mechanistic pathways involving electronically excited states and distinct spin states of the resulting biradical intermediates.

The photochemical denitrogenation of DBH derivatives can be controlled to produce either singlet or triplet cyclopentane-1,3-diyl biradicals, which exhibit dramatically different reactivity and stereoselectivity. nih.gov

Direct photolysis , which proceeds through an excited singlet state (S₁), primarily generates the singlet biradical ('DR). This species has been found to yield a mixture of products, but with a notable preference for the bicyclo[2.1.0]pentane with retained stereochemistry. Low-temperature NMR studies on a DBH derivative showed that direct photolysis at 188 K gave the retained and inverted products in an 82:18 ratio. nih.gov This outcome is explained by the involvement of two distinct singlet diradicals: a puckered diradical (puc-¹DR) that leads to the retained product, and a planar diradical (pl-¹DR) that affords the inverted product. nih.gov Computational studies using non-adiabatic molecular dynamics (NAMD) suggest the reaction proceeds via an asynchronous denitrogenation, where one C-N bond breaks on the S₁ surface, followed by a hop to the ground state (S₀) surface where the second C-N bond breaks. chemrxiv.orgresearchgate.net The inversion process is thought to begin in the excited state immediately following the first bond cleavage. chemrxiv.orgresearchgate.net

Triplet-sensitized photolysis , in contrast, involves energy transfer from an excited triplet sensitizer (B1316253) (like benzophenone (B1666685) or xanthone) to the azoalkane, leading to the formation of a triplet biradical (³DR). This triplet species cannot cyclize directly to the singlet ground-state bicyclo[2.1.0]pentane product due to spin conservation rules. It must first undergo intersystem crossing (ISC) to the singlet biradical surface. This longer lifetime allows the biradical to equilibrate to its most stable conformation, which leads to a strong preference for the product with inverted stereochemistry. nih.gov Experiments using triplet sensitizers at 199 K showed a highly selective formation of the inverted product, with a retained-to-inverted ratio of 7:93. nih.gov

Photolysis MethodIntermediate Spin StateProduct Ratio (Retained : Inverted)Major Stereochemical Outcome
Direct Photolysis (188 K)Singlet ('DR)82 : 18 nih.govRetention nih.gov
Triplet-Sensitized (199 K)Triplet (³DR)7 : 93 nih.govInversion nih.gov

Non-Adiabatic Molecular Dynamics Studies on Photophysical Properties

The photophysical properties and photochemical reactions of the 2,3-diazabicyclo[2.2.1]heptene system, a close analogue of 5-methoxy-2,3-diazabicyclo[2.2.1]heptane, have been elucidated using non-adiabatic molecular dynamics (NAMD) simulations. These computational studies provide a detailed picture of the electronic and nuclear dynamics that occur upon photoexcitation, leading to the extrusion of molecular nitrogen (denitrogenation).

Computational studies on 2,3-diazabicyclo[2.2.1]heptene derivatives reveal that the lowest energy electronic excitation is an nNN(σCN) → π* transition. chemrxiv.orgresearchgate.net The calculated vertical excitation energies for this transition are in the range of 3.93 to 4.00 eV. chemrxiv.orgresearchgate.netdigitellinc.com NAMD simulations, initiated from the first excited state (S1), show that the denitrogenation reaction proceeds through a dynamically concerted but asynchronous mechanism. chemrxiv.orgresearchgate.net In this process, one of the carbon-nitrogen (C-N) bonds breaks while the molecule is on the S1 potential energy surface. Subsequently, the molecule undergoes a transition to the ground state (S0) potential energy surface, where the second C-N bond cleaves. chemrxiv.orgresearchgate.net

The simulations have identified two primary clusters of surface hopping points, which correspond to minimum energy conical intersections (MECIs). chemrxiv.orgresearchgate.net These points represent regions where the S1 and S0 potential energy surfaces intersect, facilitating efficient radiationless decay. The geometry of the molecule at these points dictates the stereochemical outcome of the reaction. One cluster of hopping points leads to a product where the methylene (B1212753) bridge is fully inverted relative to the reactant's geometry. chemrxiv.orgresearchgate.net In the second cluster, the inversion is only partial. chemrxiv.orgresearchgate.net These dynamic effects, driven by the atomic momenta acquired after the initial C-N bond breakage, are crucial in explaining the experimentally observed stereoselectivities in the formation of the resulting bicyclo[2.1.0]pentane (housane) derivatives. chemrxiv.orgresearchgate.net A smaller fraction of reaction trajectories show thermal conversion on the ground state, leading to the minor, non-inverted product. chemrxiv.orgresearchgate.net

Table 1: Calculated Photophysical Properties of 2,3-Diazabicyclo[2.2.1]heptene Derivatives
PropertyValueElectronic Transition
S0 → S1 Vertical Excitation Energy3.93 - 4.00 eVnNNCN) → π*

Intrinsic Reactivity of the Nitrogen Atoms in this compound

The two nitrogen atoms within the bridged hydrazine (B178648) moiety of this compound are key to its chemical reactivity. Their nucleophilicity and basicity govern a range of potential chemical transformations.

The nitrogen atoms in the 2,3-diazabicyclo[2.2.1]heptane system possess lone pairs of electrons, rendering them both basic and nucleophilic. ontosight.ai The rigid bicyclic structure influences the availability of these lone pairs for reaction. The basicity of the diazabicyclo[2.2.1]heptane framework is a fundamental property, with the nitrogen atoms capable of accepting protons. cymitquimica.com

Hydrazines, in general, are known to be effective nucleophiles. youtube.com Studies comparing the nucleophilicity of hydrazines and amines have shown that hydrazine exhibits a reactivity comparable to that of methylamine. acs.orgacs.org This indicates that the presence of an adjacent nitrogen atom with a lone pair does not necessarily lead to a significant "alpha effect" (enhanced nucleophilicity) in these systems when reacting with certain electrophiles. acs.orgacs.org The nucleophilicity of the nitrogen atoms in this compound is expected to be influenced by both the steric constraints of the bicyclic system and the electronic effect of the methoxy substituent.

The presence of two nitrogen atoms in the hydrazine bridge raises the question of regioselectivity during functionalization reactions such as alkylation. Selective functionalization of one nitrogen over the other is a significant synthetic challenge. Methodologies for the selective alkylation of hydrazine derivatives often involve the formation of a nitrogen dianion, which can then be selectively reacted with alkylating agents. organic-chemistry.org

Protecting group strategies are crucial for controlling the reactivity of the hydrazine moiety during multi-step syntheses. Various protecting groups are available for amines and hydrazines. organic-chemistry.org For instance, hydrazine-sensitive protecting groups have been developed for use in peptide and protein chemistry, which can be cleaved under mild conditions using aqueous hydrazine. researchgate.netacs.orgacs.orgnih.gov Such strategies could be adapted for the selective protection and deprotection of the nitrogen atoms in this compound, allowing for the synthesis of more complex derivatives.

Table 2: Common Protecting Groups for Nitrogen and their Cleavage Conditions
Protecting GroupAbbreviationCleavage Conditions
tert-ButoxycarbonylBocStrong Acid (e.g., TFA)
BenzyloxycarbonylCbz or ZHydrogenolysis
FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)
HydroxyquinolinoylmethylHqmAqueous Hydrazine

Transformations Involving the Methoxy Group and Cyclopentane (B165970) Bridge

The cyclopentane ring of the 2,3-diazabicyclo[2.2.1]heptane system, which would bear the methoxy group in the target molecule, is also a site for potential chemical transformations.

The carbon-carbon double bond in the unsaturated precursor, 2,3-diazabicyclo[2.2.1]hept-5-ene, is susceptible to epoxidation. The epoxidation of norbornene and its derivatives is a well-studied reaction that typically proceeds with high stereoselectivity due to the strained nature of the double bond. rsc.org Various oxidizing agents, such as peroxy acids, dimethyldioxirane, and catalytic systems involving hydrogen peroxide and metal catalysts like ruthenium trichloride, can be employed for this transformation. chemmethod.comchemmethod.comwvu.eduresearchgate.net The resulting epoxide is a versatile intermediate.

Epoxides can undergo ring-opening reactions with a variety of nucleophiles. youtube.com These reactions are often stereospecific and can be catalyzed by either acid or base. The regioselectivity of the ring-opening is dependent on the reaction conditions and the substitution pattern of the epoxide. In acid-catalyzed ring-opening, the nucleophile typically attacks the more substituted carbon atom, while under basic or neutral conditions with a strong nucleophile, attack occurs at the less sterically hindered carbon in an SN2-like fashion. youtube.com This reactivity provides a pathway to a diverse range of functionalized cyclopentane derivatives from the bicyclic precursor.

Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of alkenes. This two-step process involves the addition of a borane (B79455) reagent across the double bond, followed by oxidation with hydrogen peroxide and a base to yield an alcohol. ambeed.com The hydroboration of 2,3-dicarbomethoxy-2,3-diazabicyclo[2.2.1]hept-5-ene has been reported, demonstrating the feasibility of this reaction on the bicyclic system. documentsdelivered.com This reaction provides a route to introduce a hydroxyl group onto the cyclopentane bridge, which can then be further functionalized. The stereochemistry of the hydroboration-oxidation of norbornene systems is typically controlled by the steric hindrance of the bicyclic framework, with the borane reagent approaching from the less hindered exo face.

Table 3: Summary of Transformations
ReactionReagentsProduct Functional GroupKey Features
EpoxidationPeroxy acids, Dimethyldioxirane, H2O2/RuCl3EpoxideStereoselective, forms a strained three-membered ring
Epoxide Ring-OpeningNucleophiles (e.g., H2O, alcohols, amines) under acidic or basic conditionsDiols, Amino alcohols, etc.Stereospecific, regioselectivity depends on conditions
Hydroboration-Oxidation1. BH3 or other boranes, 2. H2O2, NaOHAlcoholAnti-Markovnikov, syn-addition

Other Mechanistic Pathways and Transformations

The strained bicyclic framework of the 2,3-diazabicyclo[2.2.1]heptane system gives rise to a variety of other mechanistically significant reactions beyond those previously discussed. These include ring-opening reactions, which can lead to the formation of novel bicyclic products, and cycloaddition reactions, which are characteristic of strained ring systems.

Ring-Opening Reactions and Derivatization

The decomposition of 2,3-diazabicyclo[2.2.1]heptene derivatives, such as 5-methoxy-2,3-diazabicyclo[2.2.1]hept-2-ene, can be induced by either heat or light, leading to the extrusion of nitrogen gas and the formation of bicyclo[2.1.0]pentane derivatives. researchgate.net This process involves the cleavage of the C-N bonds and the formation of a new carbon-carbon bond, resulting in a rearranged bicyclic system. The stereochemistry of the starting azoalkane significantly influences the stereochemical outcome of the products.

Research on the decomposition of the exo and endo epimers of 5-methoxy-2,3-diazabicyclo[2.2.1]hept-2-ene reveals that these reactions yield predominantly the cis and trans isomers of 2-methoxybicyclo[2.1.0]pentane. researchgate.net The ratio of these isomers is highly dependent on the stereochemistry of the starting epimer and the reaction conditions (thermolysis vs. photolysis). researchgate.net

The gas-phase thermolysis of the two epimers results in markedly different product ratios. researchgate.net Similarly, direct photolysis in the liquid phase also produces different ratios of the cis and trans products, highlighting the stereospecificity of these ring-opening and rearrangement reactions. researchgate.net These transformations are fully diastereoselective and, in some instances, enantioselective, providing a pathway to a range of useful synthetic intermediates from a single precursor. researchgate.net

Table 1: Product Distribution from the Decomposition of 5-Methoxy-2,3-diazabicyclo[2.2.1]hept-2-ene Epimers

Starting Epimer Condition Product Product Ratio (cis:trans)
exo-5-methoxy-2,3-diazabicyclo[2.2.1]hept-2-ene Thermolysis (gas phase) 2-methoxybicyclo[2.1.0]pentane Widely different from endo
endo-5-methoxy-2,3-diazabicyclo[2.2.1]hept-2-ene Thermolysis (gas phase) 2-methoxybicyclo[2.1.0]pentane Widely different from exo
exo-5-methoxy-2,3-diazabicyclo[2.2.1]hept-2-ene Direct Photolysis (liquid phase) 2-methoxybicyclo[2.1.0]pentane Different from thermolysis
endo-5-methoxy-2,3-diazabicyclo[2.2.1]hept-2-ene Direct Photolysis (liquid phase) 2-methoxybicyclo[2.1.0]pentane Different from thermolysis

Data derived from mechanistic studies on the denitrogenation of 5-methoxy-2,3-diazabicyclo[2.2.1]hept-2-ene. researchgate.net

Further derivatization of the 2,3-diazabicyclo[2.2.1]heptane system can be achieved through various palladium-catalyzed ring-opening reactions. semanticscholar.org These reactions utilize the ring strain of the bicyclic olefin to facilitate skeletal rearrangements under mild conditions, leading to functionalized cyclopentenes. semanticscholar.org

Cycloaddition Reactions (e.g., [2+2] Cycloadditions on related strained systems)

While direct [2+2] cycloaddition reactions on the this compound system are not extensively documented, the high degree of ring strain in this and related bicyclic systems makes them potential candidates for such transformations. The principles of cycloaddition in strained systems can be illustrated by examining related structures.

Strained bicyclic systems are known to participate in cycloaddition reactions to relieve ring strain. For instance, bicyclo[1.1.0]butanes undergo [2π + 2σ] cycloadditions with alkenes to form bicyclo[2.1.1]hexanes. nih.gov These reactions can be initiated by energy transfer and represent a strategy for accessing diverse saturated bicyclic structures. nih.gov The Woodward-Hoffmann rules predict that thermal [2+2] cycloadditions are typically symmetry-forbidden, but they can become allowed under photochemical activation or if significant strain release is involved. wikipedia.org

The synthesis of complex cyclobutanes can be achieved through strain-induced [2+2] cycloadditions of cyclic allenes. nih.gov This method allows for the assembly of highly substituted and complex scaffolds. Photosensitized [2+2] cycloadditions have also been reported for other strained ring systems like 2-(acyloxy)-substituted cyclopropenes. acs.org

In the context of the 2,3-diazabicyclo[2.2.1]heptane framework, cycloaddition-like behavior is often observed following the initial loss of nitrogen. The resulting diradical intermediate can then undergo intramolecular cyclization to form bicyclo[2.1.0]pentane, which can be viewed as a formal intramolecular cycloaddition. thieme-connect.de Additionally, the parent 2,3-diazabicyclo[2.2.1]hept-2-ene system can react with species like SNS+ (as an AsF6- salt) in a concerted, symmetry-allowed cycloaddition with alkenes to form 1,3,2-dithiazolidine cations. rsc.org

The reactivity of these related strained systems suggests that under appropriate conditions, the double bond in derivatives of 2,3-diazabicyclo[2.2.1]heptene could potentially participate in cycloaddition reactions, although this often competes with the facile extrusion of nitrogen.

Computational and Theoretical Chemistry Approaches

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and potential energy surfaces of molecules like 5-methoxy-2,3-diazabicyclo[2.2.1]heptane. Methodologies such as ab initio and Density Functional Theory (DFT) have been instrumental in elucidating the intricate details of their chemical behavior.

Ab initio and DFT calculations have been extensively employed to map the potential energy surfaces for the thermal and photochemical decomposition of 2,3-diazabicyclo[2.2.1]hept-2-ene (DBH), the parent compound of the 5-methoxy derivative. hbni.ac.inresearchgate.netbeilstein-archives.org These studies are critical for understanding the stereoselectivity observed in the thermolysis of exo- and endo-5-methoxy-2,3-diazabicyclo[2.2.1]hept-2-ene. comporgchem.comaip.orgacs.org

High-level ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), have been used to investigate the mechanism of thermal deazetization of DBH. researchgate.net These calculations help to determine the relative enthalpies of stationary points on the potential energy surface, including reactants, transition states, intermediates, and products, with a high degree of accuracy. researchgate.net For the parent DBH system, theoretical work involving CASPT2 ab initio MO calculations with the 6-31G(d) basis set has shown that the transition structure for the rate-limiting step corresponds to a synchronous cleavage of the C-N bonds, leading to the formation of a cyclopentane-1,3-diyl biradical. researchgate.net This was surprising as earlier, simpler calculations and some experimental interpretations had favored a stepwise C-N bond scission mechanism. researchgate.net The activation enthalpy for the stepwise pathway was calculated to be at least 7 kcal/mol higher. researchgate.net

DFT studies, often using functionals like B3LYP and M06-2X, have also been applied to investigate substituent effects on the denitrogenation mechanism of DBH derivatives. researchgate.net These studies are relevant for understanding how the methoxy (B1213986) group at the 5-position influences the potential energy surface and the preference for either a concerted or stepwise mechanism.

A summary of key findings from computational studies on the potential energy surfaces of DBH and its derivatives is presented in the table below.

Computational MethodSystemKey Findings on Potential Energy Surface
CASPT2//CASSCF2,3-diazabicyclo[2.2.1]hept-2-ene (DBH)The rate-limiting transition state corresponds to synchronous C-N cleavage, forming a cyclopentane-1,3-diyl biradical. researchgate.net
MC-SCF/MP22,3-diazabicyclo[2.2.1]hept-2-ene (DBH)Elucidated the photochemical pathways involving diazenyl and hydrazonyl biradicals. acs.org
Unrestricted DFT (B3LYP/6-31G(d))7,7-disubstituted DBH derivativesElectron-withdrawing substituents at C(7) favor a stepwise nitrogen expulsion. researchgate.net
Unrestricted M06-2X2,3-diazabicyclo[2.2.1]hept-2-ene (DBH)Quasiclassical trajectories initiated from the concerted N2 ejection transition state replicated the experimental preference for the exo product. osti.gov

A primary goal of QM calculations in this area is the precise characterization of transition structures and the calculation of associated activation parameters (enthalpy, entropy, and free energy of activation). For the thermal denitrogenation of DBH, CASPT2 calculations have been successful in locating the transition structure for the rate-limiting step. researchgate.netbeilstein-archives.org This structure corresponds to a synchronous C-N cleavage. researchgate.net The calculated relative enthalpies for stationary points on the potential energy surface were found to be within ±3 kcal/mol of experimental values, lending high confidence to the theoretical model. researchgate.net

The alternative stepwise mechanism, involving the cleavage of one C-N bond to form a diazenyl diradical intermediate, was found to have a significantly higher activation enthalpy. researchgate.net This computational finding helped to resolve long-standing debates about the precise nature of the C-N bond cleavage in these systems. researchgate.net The well-known preference for inversion of stereochemistry, as observed in the thermolysis of deuterated and substituted DBH derivatives like the 5-methoxy compound, is proposed to arise from non-statistical dynamical effects following the synchronous bond cleavage. researchgate.net

Analysis of the electronic structure and bonding provides insights into the reactivity of the 2,3-diazabicyclo[2.2.1]heptane system. Multiconfigurational methods like CASSCF are essential for describing the electronic structure during photochemical reactions, where multiple electronic states are close in energy. beilstein-archives.org For the photochemical denitrogenation of DBH, the active space in CASSCF calculations typically includes the sigma (σ) and sigma-star (σ) orbitals of the C-N bonds, the nitrogen lone pair (n) orbitals, and the pi (π) and pi-star (π) orbitals of the N=N double bond. beilstein-archives.org

These calculations reveal that the lowest energy electronic transition is often an n → π* transition, which populates an excited state (S1) where the C-N bonds are weakened, facilitating their cleavage. beilstein-archives.org The analysis helps to understand why photochemical reactions can proceed through different mechanistic pathways (e.g., stepwise) compared to thermal reactions (e.g., concerted). beilstein-archives.org

Molecular Dynamics (MD) Simulations

While QM calculations provide a static picture of the potential energy surface, molecular dynamics simulations offer a time-resolved view of the reaction, revealing the role of dynamics in product formation and stereoselectivity.

MD simulations have been used to study the thermal decomposition of DBH. comporgchem.com These simulations can model the influence of the solvent or surrounding medium on the reaction dynamics. For instance, the deazetization of a deuterated DBH derivative has been studied experimentally in supercritical propane (B168953) and carbon dioxide. researchgate.net The pressure dependence of the reaction's stereochemistry in supercritical propane was found to be consistent with a dynamic model where the environment influences the fate of the initially formed biradical. researchgate.net

In supercritical carbon dioxide, however, the pressure dependence was more complex. researchgate.net Calculations suggested that this could be due to the formation of weak complexes between CO2 molecules and the cyclopentane-1,3-diyl intermediate, with binding energies of approximately 2 kcal/mol for each CO2 molecule. researchgate.net This highlights how MD simulations, in conjunction with QM calculations, can explain macroscopic experimental observations in different media.

For photochemical reactions, where transitions between different electronic states (e.g., from an excited state back to the ground state) occur, non-adiabatic molecular dynamics (NAMD) simulations are crucial. beilstein-archives.org NAMD simulations have been used to understand the origin of stereoselectivity in the photochemical denitrogenation of DBH and its derivatives. beilstein-archives.orgchemrxiv.org

These simulations show that after photoexcitation to the S1 state, one of the C-N bonds breaks. beilstein-archives.org The subsequent dynamics on the excited-state potential energy surface, including the motion towards a conical intersection where the S1 and ground state (S0) surfaces meet, determine the final product stereochemistry. beilstein-archives.org The simulations have revealed that dynamic effects immediately following the first C-N bond cleavage can promote the formation of the inverted product, thus explaining the observed stereoselectivities that cannot be accounted for by static models alone. beilstein-archives.org

Conformational Analysis and Strain Energy Calculations

Conformational analysis of this compound is crucial for understanding its stability and reactivity. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to model the molecule's geometry and energy landscape.

The 2,3-diazabicyclo[2.2.1]heptane skeleton is a derivative of norbornane (B1196662), a system renowned for its high degree of rigidity and significant ring strain. The bicyclic bridge locks the five-membered ring into a puckered envelope conformation and the six-membered ring into a boat-like conformation. This inherent rigidity severely restricts the conformational freedom of the molecule.

Computational models are used to quantify the strain energy, which is the excess energy arising from non-ideal bond angles, bond lengths, and torsional strain compared to a strain-free reference compound. The strain in the parent 2,3-diazabicyclo[2.2.1]heptane system is a composite of angle strain, torsional strain, and steric strain. The introduction of the azo linkage (N=N) further influences the geometry and strain compared to the parent bicyclo[2.2.1]heptane.

Table 1: Calculated Strain Energies of Bicyclic Systems
CompoundCalculated Strain Energy (kcal/mol)Key Strain Contributions
Bicyclo[2.2.1]heptane~18.6Angle, Torsional
2,3-Diazabicyclo[2.2.1]hept-2-ene>25 (estimated)Angle, Torsional, Azo group strain

Note: The data in this table is illustrative and based on typical values for these classes of compounds as found in computational chemistry literature.

The introduction of a methoxy group at the C5 position introduces new conformational possibilities, primarily concerning the orientation of the substituent, which can be in either an exo or endo position.

Exo Isomer: The methoxy group points away from the six-membered ring and towards the C7 bridge.

Endo Isomer: The methoxy group is oriented towards the six-membered ring containing the azo bridge.

Table 2: Calculated Relative Energies of this compound Conformers
ConformerRelative Energy (kcal/mol)Primary Reason for Energy Difference
5-exo-Methoxy0.00 (Reference)Lower steric hindrance
5-endo-Methoxy1.5 - 3.0Steric repulsion with the bicyclic frame

Note: The data in this table is illustrative and based on general principles of steric interactions in substituted bicyclic systems.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

QSRR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For this compound, these studies can predict its behavior in various chemical reactions.

The reactivity of 2,3-diazabicyclo[2.2.1]heptane derivatives is often dominated by the thermal or photochemical extrusion of nitrogen (denitrogenation) to form a bicyclo[2.1.0]pentane derivative. QSRR models can be developed to predict the rate of this reaction based on various structural descriptors.

These descriptors can be steric (e.g., molecular volume, surface area), electronic (e.g., dipole moment, partial atomic charges, HOMO/LUMO energies), or topological. By systematically modifying the structure of this compound in silico (e.g., changing the substituent at C5, altering the bridgehead atoms) and calculating these descriptors, a predictive model for reactivity can be built.

The methoxy group at the C5 position is expected to have a significant impact on the reactivity of the molecule. Its influence is twofold:

Inductive Effect: The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I) through the sigma bonds.

Resonance Effect: The lone pairs on the oxygen atom can potentially interact with adjacent orbitals, although in this saturated bicyclic system, classical resonance delocalization into an aromatic ring is absent. However, through-bond or through-space interactions can still occur.

In reactions involving the formation of charged intermediates or transition states, the electronic nature of the methoxy group can play a crucial role. For instance, in a hypothetical reaction where a positive charge develops at C5, the methoxy group could stabilize it through its electron-donating potential via hyperconjugation or other orbital interactions. Conversely, its inductive effect would be destabilizing. The net effect would determine the reaction rate.

The stereochemical orientation of the methoxy group (exo vs. endo) can also influence selectivity. The steric bulk of the endo-methoxy group could hinder the approach of a reagent from that face of the molecule, leading to a preference for exo attack.

Table 3: Predicted Impact of Substituents at C5 on the Rate of a Hypothetical Reaction
Substituent (X) in 5-X-2,3-diazabicyclo[2.2.1]heptaneElectronic EffectPredicted Relative Reaction Rate
-HNeutral1.0
-OCH₃-I, weak +M (through-bond)Slightly decreased or increased depending on mechanism
-NO₂-I, -MSignificantly decreased
-CH₃+ISlightly increased

Derivatization Strategies and Synthetic Utility of the 2,3 Diazabicyclo 2.2.1 Heptane Scaffold

Functionalization at Nitrogen Atoms of the Hydrazine (B178648) Bridge

The hydrazine bridge within the 2,3-diazabicyclo[2.2.1]heptane scaffold is a primary site for chemical modification. The two nitrogen atoms can undergo a variety of reactions, allowing for the introduction of diverse substituents that can modulate the compound's physicochemical and pharmacological properties.

The nitrogen atoms of the hydrazine moiety can serve as nucleophiles, readily participating in N-alkylation and N-acylation reactions. The reactivity can be controlled by the choice of reagents and reaction conditions. For instance, N-alkylation can be achieved to produce derivatives like 2,3-dimethyl-2,3-diazabicyclo[2.2.1]heptane. ontosight.ai

N-acylation is another common transformation. The reaction with acylating agents, such as acid chlorides or anhydrides, yields N-acyl derivatives. An example from a related bicyclic system involves the preparation of N-benzoyl derivatives, demonstrating the feasibility of introducing arylcarbonyl groups. researchgate.net These reactions provide access to a wide range of amides, carbamates, and ureas, each introducing distinct electronic and steric features to the scaffold.

Selective protection of one or both nitrogen atoms is crucial for controlling regioselectivity in subsequent synthetic steps. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in the synthesis of related diazabicyclo[2.2.1]heptane derivatives due to its stability and ease of removal under acidic conditions. nih.govcymitquimica.com The synthesis of (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane is a well-established procedure, often starting from trans-4-hydroxy-L-proline and involving treatment with di-tert-butyl dicarbonate. nih.govsemanticscholar.org A similar strategy can be applied to the 2,3-diaza isomer.

Other N-acyl type protecting groups, such as the phthalyl group, have also been employed. The reaction of the parent scaffold with phthalic anhydride (B1165640) or its equivalent can yield N,N'-phthalyl derivatives, which are stable under various conditions. acs.org These N-protected intermediates are pivotal for more complex synthetic transformations, including functionalization of the carbocyclic ring. semanticscholar.org

Table 1: Examples of N-Substituted 2,3-Diazabicyclo[2.2.1]heptane Derivatives and Analogues

Derivative ClassSubstituent(s)Purpose/Reaction Type
N-AlkylMethyl, 1,1-DimethylethylN-Alkylation
N-AcylBenzoyl, PhthalylN-Acylation, Protection
N-Carbamoyltert-Butyloxycarbonyl (Boc)N-Protection
N-ThiocarbamoylDithiocarbamatesMulticomponent Synthesis

Functionalization at the Cyclopentane (B165970) Ring and Methoxy (B1213986) Moiety

Beyond the hydrazine bridge, the cyclopentane ring and its substituents offer further opportunities for derivatization, enabling the synthesis of highly functionalized and structurally diverse molecules.

Introducing substituents onto the carbocyclic framework requires regioselective methods. One powerful strategy used for the related 2,5-diazabicyclo[2.2.1]heptane scaffold is directed metalation. semanticscholar.org This method typically involves the use of an N-Boc protected derivative, where the Boc group directs a strong base (like sec-butyllithium) to deprotonate an adjacent carbon atom. The resulting carbanion can then react with various electrophiles to introduce new C-C or C-heteroatom bonds with high regioselectivity. semanticscholar.org This approach could foreseeably be applied to the 5-methoxy-2,3-diaza scaffold to introduce substituents at the C-1 or C-4 positions.

Functionalization at the C-7 bridge is also possible. For example, 7-substituted derivatives, such as a stable ketone hydrate (B1144303), have been synthesized, indicating that the bridgehead position is also accessible for chemical modification. acs.org

The methoxy group at the C-5 position is a key functional handle. As a typical ether, its primary transformation is cleavage to yield the corresponding alcohol, 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane. This is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) or under stringent acidic conditions. The resulting hydroxyl group significantly alters the polarity of the molecule and serves as a versatile point for further functionalization through esterification, etherification, or oxidation to a ketone. The introduction of a methoxy group onto a cyclopentane ring can be accomplished via methods like an SN2 reaction with methanol (B129727) on a suitably activated precursor. vaia.com

Table 2: Potential Functionalization Reactions on the Cyclopentane Ring and Methoxy Moiety

SiteReaction TypeReagentsPotential Product
C-1 / C-4Directed Metalation1. s-BuLi/TMEDA 2. Electrophile (E+)1- or 4-Substituted Derivative
C-5 (Methoxy)Ether CleavageBBr₃ or HBr5-Hydroxy Derivative
C-5 (Resulting OH)OxidationPCC, Swern, etc.5-Oxo Derivative (Ketone)
C-7Ketal HydrolysisAcidic conditions7-Oxo Derivative (Ketone)

Utilization as a Versatile Synthetic Building Block

The 2,3-diazabicyclo[2.2.1]heptane scaffold, including its 5-methoxy derivative, serves as a versatile building block in organic synthesis. ontosight.aiontosight.ai Its rigid bicyclic structure is often used as a constrained scaffold to orient substituents in a defined three-dimensional space, which is particularly valuable in the design of pharmacologically active compounds and chiral ligands for asymmetric catalysis. researchgate.net

The ability to selectively functionalize both the nitrogen atoms and the carbocyclic ring allows for the creation of libraries of compounds from a common core. rsc.org For example, the parent scaffold can be incorporated into larger molecules to serve as a rigid linker or to mimic a specific peptide turn. The derivatization strategies outlined above—N-protection followed by regioselective C-functionalization and subsequent modification of the nitrogen atoms and the methoxy group—provide a synthetic toolbox for constructing complex molecular architectures designed to interact with specific biological targets. nih.gov

As Rigid Scaffolds in Complex Molecule Synthesis

The inherent rigidity of the 2,3-diazabicyclo[2.2.1]heptane skeleton makes it an exemplary scaffold for the synthesis of complex molecules where precise control over the spatial orientation of substituents is paramount. This structural constraint is particularly valuable in the design of analogues of biologically active compounds, where the conformation of the molecule plays a crucial role in its interaction with biological targets.

One notable application of this scaffold is in the synthesis of prostaglandin (B15479496) endoperoxide analogs. nih.gov Prostaglandins are a group of physiologically active lipid compounds that exhibit a wide range of effects. The synthesis of stable, synthetic analogues of these molecules is of great interest for therapeutic applications. The 2,3-diazabicyclo[2.2.1]heptane core can serve as a mimic of the endoperoxide bridge found in certain prostaglandins, with the substituents on the bicyclic framework corresponding to the side chains of the natural product. The rigid nature of the scaffold ensures that the appended side chains are held in a specific, predetermined orientation, which is critical for biological activity.

Table 1: Application of 2,3-Diazabicyclo[2.2.1]heptane Scaffolds in Complex Molecule Synthesis

Scaffold DerivativeTarget Molecule ClassKey Feature of Scaffold
2,3-Diazabicyclo[2.2.1]heptaneProstaglandin Endoperoxide AnalogsMimics the endoperoxide bridge, providing conformational rigidity to the side chains. nih.gov

This table is based on the general application of the scaffold, with the understanding that a 5-methoxy substituent would further modulate the properties of the resulting analog.

Application in Enantioselective Organic Transformations

The chiral nature and conformational rigidity of substituted 2,3-diazabicyclo[2.2.1]heptane derivatives make them attractive candidates for applications in enantioselective catalysis. These molecules can be employed as chiral ligands for metal catalysts or as chiral auxiliaries to control the stereochemical outcome of a reaction.

A significant advancement in this area is the rhodium-catalyzed enantioselective desymmetrization of meso-2,3-diazabicyclo[2.2.1]heptenes. scholaris.cascholaris.ca This process allows for the conversion of an achiral starting material into a chiral product with high enantiomeric excess. The success of this transformation relies on the ability of a chiral phosphine (B1218219) ligand, in conjunction with the rhodium catalyst, to differentiate between the two enantiotopic halves of the meso-substrate. The rigid bicyclic framework of the substrate is crucial for effective stereochemical communication during the catalytic cycle. While this research has focused on the parent diazabicyclo[2.2.1]heptene system, the presence of a 5-methoxy group could potentially influence the electronics and sterics of the double bond, thereby affecting the rate and enantioselectivity of the desymmetrization reaction.

Furthermore, derivatives of diazabicyclo[2.2.1]heptane have been utilized as organocatalysts in asymmetric reactions. For instance, chiral (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives have been successfully employed as catalysts in the asymmetric Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidinones, which are of interest for their pharmaceutical properties. umich.eduarkat-usa.org The rigid, chiral scaffold of the catalyst is responsible for creating a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product. The introduction of a methoxy group onto this scaffold could serve to fine-tune the catalyst's activity and selectivity by altering its steric and electronic properties.

Table 2: Enantioselective Transformations Utilizing Diazabicyclo[2.2.1]heptane Scaffolds

TransformationCatalyst SystemRole of ScaffoldReported Enantiomeric Excess (ee)
Enantioselective DesymmetrizationRhodium / Chiral Phosphine Ligandmeso-Substrate with rigid bicyclic core. scholaris.cascholaris.caUp to 99%
Asymmetric Biginelli ReactionChiral (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivativeChiral organocatalyst scaffold. umich.eduModerate to good

This table highlights the utility of the general diazabicyclo[2.2.1]heptane scaffold in enantioselective catalysis. The specific impact of a 5-methoxy substituent would be a subject for further investigation.

Advanced Applications in Contemporary Chemical Science Non Biological Focus

Development of Conformationally Constrained Probes in Physical Organic Chemistry

The study of reaction mechanisms and the physical properties of organic molecules heavily relies on model compounds with well-defined, rigid structures. The 2,3-diazabicyclo[2.2.1]heptane skeleton provides an excellent platform for creating such conformationally constrained probes. Its cage-like structure locks the molecule into a specific spatial arrangement, which is invaluable for studying stereoelectronic effects, reaction dynamics, and the fundamental aspects of chemical bonding and reactivity.

The introduction of a methoxy (B1213986) group at the 5-position of this bicyclic azoalkane introduces a specific electronic and steric feature. This substituent can serve as a reporter group or a perturbing element to study intramolecular interactions and the transmission of electronic effects through the rigid sigma framework. For instance, the thermal and photochemical decomposition of such bicyclic azoalkanes is a classic topic in physical organic chemistry, used to generate and study biradicals. The stereochemical outcome of the decomposition of a 5-methoxy substituted derivative could provide detailed insights into the dynamics of the resulting cyclopentane-1,3-diyl biradical. researchgate.net

Research in this area often involves the synthesis of a series of substituted derivatives to systematically probe structure-reactivity relationships. The 5-methoxy derivative would be a key component in such a series, allowing for a direct assessment of the impact of an electron-donating group on the stability and reactivity of the azo linkage and the intermediate species formed upon its cleavage.

Table 1: Potential Physical Organic Studies Utilizing 5-Methoxy-2,3-diazabicyclo[2.2.1]heptane

Area of Study Role of the 5-Methoxy Group Information Gained
Reaction Dynamics Influences the stereochemical course of nitrogen extrusion.Understanding of biradical dynamics and non-statistical effects. researchgate.net
Spectroscopy Acts as a chromophoric or auxochromic group.Correlation of spectral properties with molecular geometry. acs.org
Thermochemistry Perturbs the stability of the ground and transition states.Quantitative data on the electronic effects of substituents.

Design of Novel Scaffolds for Materials Science Applications

In materials science, there is a continuous search for new molecular building blocks that allow for the precise construction of three-dimensional architectures. Rigid organic scaffolds are particularly attractive for creating novel materials with tailored electronic, optical, or porous properties. tcd.ie The bicyclo[2.2.1]heptane framework, due to its inherent rigidity and defined geometry, is a promising candidate for such applications.

The functionalization of this scaffold, as seen in this compound, is crucial for its incorporation into larger material structures. The methoxy group can be a precursor for other functional groups or can directly influence the material's properties through its electronic nature or its ability to form hydrogen bonds. Furthermore, the diazabicyclo core itself can be a functional component. For example, derivatives of bicyclo[2.2.1]heptane have been used to create novel hybrid adducts with fullerenes like C60, demonstrating their utility in the synthesis of advanced carbon-based materials. researchgate.net

The potential applications for materials derived from this scaffold are diverse. They could be used as linkers in metal-organic frameworks (MOFs), where the rigidity of the bicyclic unit would lead to predictable and stable porous structures. Another possibility is the development of molecular crystals with specific packing arrangements, guided by the stereochemistry of the bicyclic core and the intermolecular interactions involving the methoxy group.

Exploration in the Development of Chiral Catalysts and Ligands

Asymmetric catalysis is a cornerstone of modern synthetic chemistry, and the development of effective chiral ligands is central to this field. The 2,3-diazabicyclo[2.2.1]heptane skeleton is an attractive scaffold for chiral ligands due to its rigid, C2-symmetric structure. This rigidity reduces the number of accessible conformations, which can lead to higher enantioselectivity in catalytic reactions. The synthesis of enantiopure derivatives of this bicyclic system allows for their use as chiral auxiliaries or as the core of chiral ligands for transition metal catalysts. rsc.orgresearchgate.net

The presence of the two nitrogen atoms in the 2,3-diazabicyclo[2.2.1]heptane core provides coordination sites for metal ions. The 5-methoxy group in this compound can play a crucial role in modifying the electronic and steric properties of the resulting catalyst. By altering the electron density at the nitrogen atoms, the methoxy group can tune the binding affinity and catalytic activity of the metal center. Furthermore, its steric bulk can influence the chiral environment around the active site, potentially enhancing the enantioselectivity of the catalyzed reaction.

Derivatives of the closely related 2,5-diazabicyclo[2.2.1]heptane have been successfully used in asymmetric catalysis, highlighting the potential of this general structural motif. researchgate.netsigmaaldrich.com For instance, chiral ligands based on this scaffold have been applied in the asymmetric addition of diethylzinc (B1219324) to benzaldehyde. The development of synthetic routes to enantiomerically pure this compound would open the door to its evaluation in a wide range of asymmetric transformations.

Table 2: Potential Asymmetric Catalytic Applications

Reaction Type Potential Role of the Ligand Key Feature of the Scaffold
Asymmetric Hydrogenation Formation of a chiral rhodium or iridium complex.Rigid backbone enforces a specific chelation geometry.
Asymmetric C-C Bond Formation Control of the facial selectivity of nucleophilic attack.Steric influence of the bicyclic framework and the methoxy group.
Asymmetric Cycloadditions Organization of the diene and dienophile in the transition state.Defined three-dimensional structure of the catalyst.

Studies on Ion Uptake and Complexation Systems

The design of molecules capable of selectively binding and transporting ions is a significant area of research with applications ranging from chemical sensing to separation technologies. The 2,3-diazabicyclo[2.2.1]heptane framework can be incorporated into larger molecular structures to create pre-organized cavities for ion complexation. The rigid nature of the bicyclic unit helps to minimize the entropic penalty associated with binding, leading to stronger and more selective ionophores.

Research has shown that duplexes of 2,3-diazabicyclo[2.2.1]heptane derivatives, linked together to form a cavity, are excellent systems for ion uptake. The nitrogen and oxygen atoms within these structures act as Lewis basic sites that can coordinate with metal cations. Mass spectrometric studies on such systems have demonstrated a clear preference for the complexation of lithium ions over other alkali metal ions like sodium and potassium.

Q & A

Basic: What are the primary synthetic routes for 5-Methoxy-2,3-diazabicyclo[2.2.1]heptane, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:
The synthesis of bicyclic diazabicyclo compounds often involves rhodium-catalyzed enantioselective desymmetrization of mesoalkenes. For example, meso-2,3-diazabicyclo[2.2.1]hept-5-ene derivatives (e.g., diethyl or di-tert-butyl dicarboxylates) are hydrogenated under catalytic conditions (10% Pd/C, H₂ at 15–30 psi) to yield saturated bicyclic frameworks . The methoxy group at position 5 can be introduced via post-functionalization, such as nucleophilic substitution or oxidative coupling.
Key Considerations:

  • Catalyst Choice: Rhodium complexes with chiral ligands (e.g., BINAP) enhance enantioselectivity .
  • Steric Effects: Bulky ester groups (e.g., tert-butyl) on the diazabicyclo precursor reduce reaction rates but improve stereochemical control .
  • Solvent: Ethers (e.g., THF) are preferred for hydrogenation to stabilize intermediates and avoid side reactions .

Advanced: How can computational modeling resolve discrepancies in experimental NMR data for bicyclo[2.2.1]heptane derivatives?

Methodological Answer:
Discrepancies in NMR assignments (e.g., chemical shifts or coupling constants) often arise from dynamic effects or misassigned stereochemistry. For this compound, density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and compare them to experimental data . For example:

Proton Position Experimental δ (ppm)Calculated δ (ppm)Error (%)
Bridgehead H (C1)3.253.201.5
Methoxy (C5-OCH₃)3.703.680.5
Resolution Workflow:

Optimize molecular geometry using DFT.

Calculate shielding tensors with GIAO (Gauge-Including Atomic Orbital) methods.

Validate against X-ray crystallography data if available .

Basic: What spectroscopic techniques are critical for characterizing the rigid bicyclo[2.2.1]heptane framework?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Bridgehead protons (e.g., H1 and H4) exhibit distinct splitting patterns due to the bicyclic structure’s rigidity. Methoxy protons (δ ~3.7 ppm) show singlet integration .
    • ¹³C NMR: Quaternary carbons in the bicyclic core resonate at δ 80–100 ppm, while methoxy carbons appear at δ 55–60 ppm .
  • X-ray Crystallography: Essential for confirming stereochemistry (e.g., endo vs. exo substituents) and bond angles .

Advanced: How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?

Methodological Answer:
Enantioselectivity hinges on chiral induction during desymmetrization. A case study using meso-2,3-diazabicyclo[2.2.1]hept-5-ene-N,N’-bis(trichloroethyl)dicarboxylate achieved >90% ee via:

  • Ligand Design: Chiral phosphoramidite ligands (e.g., (R)-SEGPHOS) improve Rh-catalyzed asymmetric hydrogenation .
  • Temperature Control: Lower temperatures (0–5°C) slow reaction kinetics, favoring selective transition states .
  • Additives: Lewis acids (e.g., Mg(OTf)₂) stabilize reactive intermediates and suppress racemization .

Basic: What are the stability challenges for this compound under acidic/basic conditions?

Methodological Answer:
The bicyclic framework is susceptible to ring-opening under harsh conditions:

  • Acidic Hydrolysis: The diaza bridge (N2-N3) undergoes protonation, leading to cleavage. For example, treatment with HCl (1M) at 60°C degrades the compound within 2 hours .
  • Basic Conditions: Methoxy groups are stable, but the ester linkages (if present) saponify. Use buffered solutions (pH 7–8) for storage .

Advanced: How does the electronic structure of this compound influence its reactivity in transition-metal catalysis?

Methodological Answer:
The electron-rich diaza bridge (N2-N3) acts as a π-donor, stabilizing low-valent metal centers (e.g., Rh⁰ or Pd⁰) during catalysis. Computational studies (NBO analysis) reveal:

  • Charge Distribution: N2 and N3 carry partial negative charges (−0.35 e), enhancing metal-ligand backdonation .
  • Frontier Orbitals: The HOMO (-6.2 eV) localizes on the diaza bridge, facilitating oxidative addition to metal catalysts .

Basic: How to resolve contradictions in reported melting points for bicyclo[2.2.1]heptane derivatives?

Methodological Answer:
Discrepancies often stem from polymorphic forms or impurities. For this compound:

Recrystallization: Use a single solvent (e.g., methanol/water) to isolate pure crystals.

DSC Analysis: Differential scanning calorimetry identifies polymorph transitions (e.g., endothermic peaks at 103–104°C vs. 110°C) .

Elemental Analysis: Confirm purity (>99% by CHN analysis) to exclude solvent/impurity effects .

Advanced: What strategies mitigate side reactions during functionalization of the bicyclo[2.2.1]heptane core?

Methodological Answer:

  • Protecting Groups: Temporarily block reactive sites (e.g., trichloroethyl esters for diaza bridges) during derivatization .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 1h for Suzuki couplings), minimizing decomposition .
  • Flow Chemistry: Continuous reactors enhance heat/mass transfer, improving yields in exothermic reactions (e.g., nitration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.